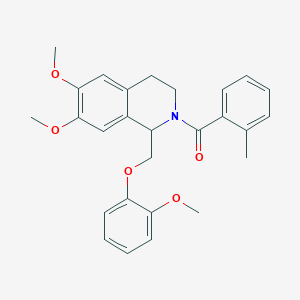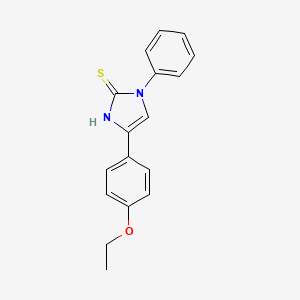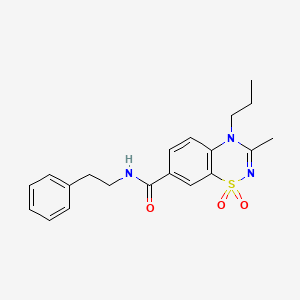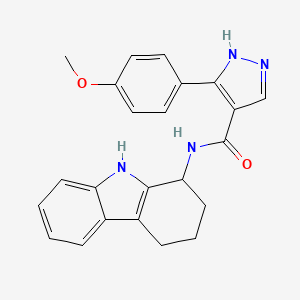
3-(4-Hexylcyclohexyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hexylcyclohexyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole: is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a hexylcyclohexyl group and a pentylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hexylcyclohexyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of Substituents: The hexylcyclohexyl and pentylphenyl groups are introduced through subsequent reactions. This may involve the use of Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic groups, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation Products: Alcohols, aldehydes, carboxylic acids.
Reduction Products: Amines, reduced heterocycles.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Catalysis: It may serve as a ligand in coordination chemistry, aiding in the development of new catalysts.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Electronics: Its use in organic semiconductors is being investigated for applications in flexible electronics and sensors.
Mechanism of Action
The mechanism of action of 3-(4-Hexylcyclohexyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole depends on its application:
In Organic Electronics: The compound functions as an electron transport material, facilitating the movement of electrons through the device.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 3-(4-Hexylphenyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole
- 3-(4-Hexylcyclohexyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(4-Hexylcyclohexyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings or the cyclohexyl group can significantly alter the compound’s physical and chemical properties.
- Electronic Properties: Variations in substituents can affect the compound’s electronic properties, influencing its suitability for specific applications in organic electronics or catalysis.
- Reactivity: The reactivity of the compound in various chemical reactions can be modulated by the nature of the substituents, impacting its behavior in synthetic and industrial processes.
Properties
Molecular Formula |
C25H38N2O |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-(4-hexylcyclohexyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-11-21-12-16-22(17-13-21)24-26-25(28-27-24)23-18-14-20(15-19-23)10-8-6-4-2/h14-15,18-19,21-22H,3-13,16-17H2,1-2H3 |
InChI Key |
IDELEPLGIFTOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223902.png)
![2-Cyclopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11223909.png)

![7-(4-chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11223938.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11223945.png)
![N-(3-chloro-4-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11223948.png)
![N-(3-methoxypropyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11223957.png)
![Methyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B11223961.png)
![Propan-2-yl 2-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11223964.png)
